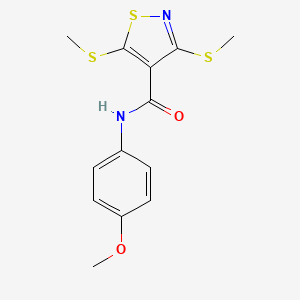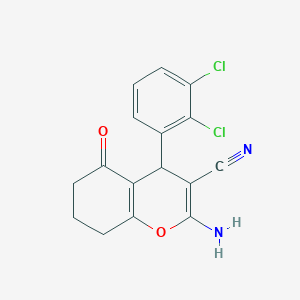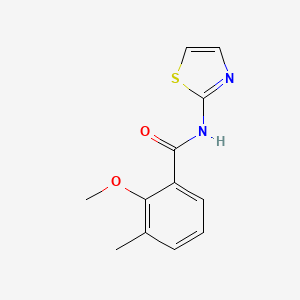![molecular formula C10H10N2O2S B11534279 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11534279.png)
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンは、フェニルアミノ基が置換されたチアゾリジン環を特徴とする複素環式有機化合物です。
2. 製法
合成経路と反応条件
3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンの合成は、通常、適切な触媒の存在下でチアゾリジン-2,4-ジオンとフェニルアミン(アニリン)を反応させることを含みます。一般的な方法の1つは次のとおりです。
出発物質: チアゾリジン-2,4-ジオンとフェニルアミン。
触媒: 塩酸または硫酸などの酸性触媒。
反応条件: 反応は通常、エタノールまたはメタノールなどの有機溶媒中で、60〜80℃の昇温で数時間実施されます。
工業生産方法
工業的な設定では、合成を連続フロー反応器を使用してスケールアップして、品質と収率の一貫性を確保することができます。このプロセスには次のものが含まれます。
反応物の供給: 反応器へのチアゾリジン-2,4-ジオンとフェニルアミンの連続供給。
触媒添加: 酸性触媒の連続添加。
温度制御: 熱交換器を使用して反応温度を維持する。
生成物の単離: 生成物は、結晶化または蒸留によって単離され、再結晶化などの精製工程が続きます。
3. 化学反応解析
反応の種類
3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用する還元反応は、この化合物を対応するチアゾリジン誘導体に変換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキルまたはアシルクロリド。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: チアゾリジン誘導体。
置換: さまざまな置換チアゾリジン-2,4-ジオン誘導体。
4. 科学研究への応用
化学
化学では、3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応経路の探求と新規化合物の開発が可能になります。
生物学
生物学的に、この化合物は酵素阻害剤としての可能性について研究されています。さまざまな生物学的標的に結合することができるため、創薬の候補となります。
医学
医薬品化学では、3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンは、抗炎症剤および抗菌剤として有望な結果を示しています。特定の酵素を阻害する能力は、さまざまな疾患の治療のための潜在的な治療薬となります。
産業
産業的には、この化合物はポリマーやその他の材料の合成に使用できます。その反応性により、独自の特性を持つ特殊な材料を作成できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with phenylamine (aniline) in the presence of a suitable catalyst. One common method includes:
Starting Materials: Thiazolidine-2,4-dione and phenylamine.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of thiazolidine-2,4-dione and phenylamine into the reactor.
Catalyst Addition: Continuous addition of the acidic catalyst.
Temperature Control: Maintaining the reaction temperature using heat exchangers.
Product Isolation: The product is isolated by crystallization or distillation, followed by purification steps such as recrystallization.
化学反応の分析
Types of Reactions
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes makes it a potential therapeutic agent for treating various diseases.
Industry
Industrially, this compound can be used in the synthesis of polymers and other materials. Its reactivity allows for the creation of specialized materials with unique properties.
作用機序
3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンの作用機序には、酵素などの特定の分子標的との相互作用が含まれます。フェニルアミノ基は、酵素の活性部位と水素結合やその他の相互作用を形成し、その活性を阻害することができます。この阻害は、抗炎症作用や抗菌作用などのさまざまな生物学的効果につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
チアゾリジン-2,4-ジオン: フェニルアミノ基のない母体化合物。
3-[(メチルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオン: フェニルアミノ基の代わりにメチルアミノ基を持つ類似の化合物。
3-[(フェニルアミノ)メチル]-1,3-オキサゾリジン-2,4-ジオン: チアゾリジン環の代わりにオキサゾリジン環を持つ化合物。
独自性
3-[(フェニルアミノ)メチル]-1,3-チアゾリジン-2,4-ジオンは、チアゾリジン環とフェニルアミノ基の両方が存在することによって独特です。この組み合わせにより、母体化合物またはそのアナログには見られない特定の化学的および生物学的特性が得られます。フェニルアミノ基は、生物学的標的との相互作用能力を高め、医薬用途ではより強力な阻害剤になります。
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: The parent compound without the phenylamino group.
3-[(Methylamino)methyl]-1,3-thiazolidine-2,4-dione: A similar compound with a methylamino group instead of a phenylamino group.
3-[(Phenylamino)methyl]-1,3-oxazolidine-2,4-dione: A compound with an oxazolidine ring instead of a thiazolidine ring.
Uniqueness
3-[(Phenylamino)methyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine ring and the phenylamino group. This combination imparts specific chemical and biological properties that are not found in the parent compound or its analogs. The phenylamino group enhances its ability to interact with biological targets, making it a more potent inhibitor in medicinal applications.
特性
分子式 |
C10H10N2O2S |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
3-(anilinomethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c13-9-6-15-10(14)12(9)7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChIキー |
IKWWSSJBLGGDGY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxybenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534206.png)


![N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11534223.png)
![2-(4-nitrophenoxy)-N'-{(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11534226.png)
![(2R,3R,10bS)-2-(3,4-dichlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534230.png)
![(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11534235.png)
![N-methyl-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534245.png)
![N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11534250.png)

![2-[(2E)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11534266.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534267.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11534273.png)
